ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate
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Overview
Description
Ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (-CN) and a difluorophenyl group attached to a propenoate ester. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-difluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of adhesives, coatings, and other materials.
Mechanism of Action
The mechanism of action of ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the difluorophenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity or alter receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate can be compared with other cyanoacrylates and difluorophenyl derivatives:
Similar Compounds: Ethyl cyanoacetate, 3,4-difluorobenzaldehyde, and other cyanoacrylates.
Uniqueness: The presence of both the cyano group and the difluorophenyl group makes this compound unique, as it combines the reactivity of cyanoacrylates with the specific properties of difluorophenyl derivatives.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C12H9F2NO2 |
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Molecular Weight |
237.20 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3/b9-5+ |
InChI Key |
DLTJIBLUUMKTIU-WEVVVXLNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)F)F)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)F)F)C#N |
Origin of Product |
United States |
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